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molecular formula C15H13NO3S B8792916 Phenol, 4-(2-benzothiazolyl)-2,6-dimethoxy- CAS No. 198134-42-8

Phenol, 4-(2-benzothiazolyl)-2,6-dimethoxy-

Cat. No. B8792916
M. Wt: 287.3 g/mol
InChI Key: PHSQSVCORPBGNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07118787B2

Procedure details

A solution of 2-(3,4,5-trimethoxyphenyl)benzothiazole (4.0 g), aluminium trichloride (4.0 g) and carbon disulphide (75 cm3) was stirred at room temperature overnight. The reaction mixture was poured onto 20% hydrochloric acid (500 cm3) and extracted with ethyl acetate (3×50 cm3). The combined organic extracts were washed with water (2×250 cm3), dried (MgSO4), filtered and the filtrate evaporated down under reduced pressure. The solid residue was recrystallised from ethyl acetate to give 3.0 g (75.0%) of the desired product.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:13]2[S:14][C:15]3[CH:21]=[CH:20][CH:19]=[CH:18][C:16]=3[N:17]=2)[CH:6]=[C:7]([O:11][CH3:12])[C:8]=1[O:9]C.[Cl-].[Cl-].[Cl-].[Al+3].Cl>C(=S)=S>[OH:9][C:8]1[C:3]([O:2][CH3:1])=[CH:4][C:5]([C:13]2[S:14][C:15]3[CH:21]=[CH:20][CH:19]=[CH:18][C:16]=3[N:17]=2)=[CH:6][C:7]=1[O:11][CH3:12] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
COC=1C=C(C=C(C1OC)OC)C=1SC2=C(N1)C=CC=C2
Name
Quantity
4 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
75 mL
Type
solvent
Smiles
C(=S)=S
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 cm3)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (2×250 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated down under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solid residue was recrystallised from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1OC)C=1SC2=C(N1)C=CC=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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